4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole
Description
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole ring at the [3,2-b] positions. The Boc (tert-butoxycarbonyl) group at the 4-position serves as a protective group for the pyrrole nitrogen, enhancing stability during synthetic processes . The 2-chloro substituent introduces electronic effects that modulate reactivity, making the compound suitable for further functionalization via cross-coupling or nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H12ClNO2S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3 |
InChI Key |
ZWEFFMFOPKKFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and lead tetraacetate . Reaction conditions often involve the use of solvents such as dichloromethane and methanol, and temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions include bis-acylhydrazines, diazenes, and various substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .
Comparison with Similar Compounds
Substituent Variations in Thieno[3,2-b]pyrrole Derivatives
Substituents on the thieno[3,2-b]pyrrole core significantly influence physical and chemical properties. Key examples include:
Key Findings :
- Electronic Effects : The electron-withdrawing chloro group at position 2 enhances electrophilic substitution reactivity compared to methyl or ester derivatives .
- Stability : Boc protection improves solubility in organic solvents and prevents undesired side reactions at the nitrogen site .
- Isomerization: Ring isomerization (e.g., thieno[2,3-b] vs. [3,2-b]) alters conjugation pathways, impacting optoelectronic properties in materials science .
Heteroatom Replacement: Selenium vs. Sulfur Analogs
Replacing sulfur with selenium in the thiophene ring generates seleno[3,2-b]pyrrole derivatives. These compounds exhibit distinct electronic properties due to selenium’s larger atomic size and polarizability:
- OFET Performance: Seleno[3,2-b]pyrrole-based small molecules demonstrate higher hole mobility (0.42 cm²/V·s) compared to sulfur analogs, attributed to improved π-orbital overlap and reduced bandgap .
- Synthesis Challenges: Selenium incorporation requires specialized reagents (e.g., elemental selenium or selenocyclization agents), increasing synthetic complexity compared to sulfur-based routes .
Fused-Ring Systems: Thieno- vs. Pyrano-Pyrroles
Pyrano[3,2-b]pyrroles and pyrano[2,3-c]pyrazoles represent oxygen-containing analogs with divergent reactivity:
- Synthetic Routes: Pyrano-pyrroles are synthesized via cyclocondensation of aldehydes and malononitrile with hydroxypyrroles, often using silica-supported catalysts for high yields (~87–88%) .
- Bioactivity: Pyrano[2,3-c]pyrazoles exhibit antimicrobial and anticancer activities, whereas thieno-pyrroles are more commonly explored in materials science due to their electron-rich thiophene moieties .
Organic Electronics
- Dye-Sensitized Solar Cells (DSSCs) : Pyrrolo[3,2-b]pyrrole derivatives with carboxylic acid anchoring groups show efficient charge transfer to TiO₂, achieving power conversion efficiencies comparable to benchmark dyes .
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